Brigatinib, also known as AP26113, is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It was developed to overcome resistance mechanisms associated with first- and second-generation ALK inhibitors. The compound has shown significant efficacy in preclinical models, particularly in treating non-small cell lung cancer (NSCLC) characterized by ALK mutations or rearrangements. Brigatinib is administered orally and has been approved for clinical use in several jurisdictions.
Brigatinib was synthesized by ARIAD Pharmaceuticals, which later became part of Takeda Pharmaceutical Company. It falls under the classification of small molecule inhibitors targeting tyrosine kinases, specifically designed to inhibit ALK and EGFR pathways involved in cancer cell proliferation. Its chemical structure is distinct from other ALK inhibitors like crizotinib and ceritinib, providing a unique mechanism of action against resistant cancer cells.
The synthesis of Brigatinib involves several key steps:
The synthesis pathway has been optimized to enhance yield and reduce reaction times, making it feasible for large-scale production .
Brigatinib's molecular formula is C22H25N7O2P, with a molecular weight of approximately 410.45 g/mol. It features a complex structure that includes a pyrimidine core with various substituents that contribute to its binding affinity for the ALK kinase domain.
Crystallographic studies have confirmed the binding mode of Brigatinib within the ALK active site, revealing insights into its mechanism of action .
Brigatinib undergoes various chemical reactions during its synthesis:
These reactions are carefully monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm product identity and purity .
Brigatinib exerts its therapeutic effects primarily through inhibition of ALK signaling pathways. Upon administration:
This mechanism highlights its role as a second-line treatment option for patients who have developed resistance to first-generation ALK inhibitors.
Brigatinib is primarily used in oncology:
Its development represents a significant advancement in targeted cancer therapies, particularly for patients with specific genetic alterations .
Brigatinib (AP26113) emerged from a strategic drug discovery initiative to overcome the limitations of first-generation anaplastic lymphoma kinase (ALK) inhibitors in non-small cell lung cancer (NSCLC). Researchers designed brigatinib around a bisanilinopyrimidine scaffold to achieve potent inhibition of both native ALK and clinically relevant resistance mutations. Preclinical profiling demonstrated exceptional activity, with brigatinib inhibiting native ALK at an IC~50~ of 10 nM in cellular assays—representing a 12-fold greater potency than crizotinib [2]. This enhanced activity translated to superior tumor growth inhibition in mouse xenograft models of ALK-rearranged cancers, including subcutaneous and intracranial implants, highlighting its potential for controlling central nervous system metastases [2] [9].
A critical breakthrough was brigatinib's ability to suppress a broad spectrum of ALK resistance mutations. Biochemical and cell-based viability assays revealed potent activity (IC~50~ <50 nM) against 17 secondary ALK mutations, including recalcitrant variants like G1202R and L1196M that confer resistance to earlier ALK inhibitors [2] [9]. Notably, brigatinib was the only inhibitor tested that maintained substantial efficacy against the highly resistant G1202R mutation at clinically achievable concentrations [2] [5]. This broad mutational coverage positioned brigatinib as a pivotal therapeutic option for patients progressing on crizotinib or second-generation ALK inhibitors.
Table 1: Preclinical Activity of Brigatinib Against Select ALK Mutations
ALK Mutation | Brigatinib IC~50~ (nM) | Crizotinib IC~50~ (nM) | Clinical Significance |
---|---|---|---|
Native ALK | 14 | 107 | Baseline activity |
L1196M (Gatekeeper) | 19 | 346 | Common crizotinib resistance |
G1202R | 43 | >1000 | Resistant to ceritinib/alectinib |
F1174L | 8 | 82 | Prevalent in neuroblastoma |
G1269A | 4 | 119 | Sensitivity to next-gen inhibitors |
I1171N | 10 | 111 | Alectinib/ceritinib resistance |
Beyond NSCLC, brigatinib demonstrated compelling activity in ALK-driven neuroblastoma models. It effectively inhibited phosphorylation of ALK mutants like F1174L and R1275Q at low nanomolar concentrations (IC~50~ 8-100 nM), significantly lower than crizotinib equivalents, and suppressed tumor growth in xenograft models [7]. This underscored brigatinib's potential as a multitumor ALK inhibitor with relevance across diverse ALK-addicted malignancies.
The incorporation of a dimethylphosphine oxide (DMPO) group represents a pioneering structural innovation in brigatinib's design. This moiety serves as a hydrogen-bond acceptor strategically positioned on the C4-aniline ring of the bisanilinopyrimidine core. Structural analyses revealed that the phosphine oxide group forms critical interactions with the ALK kinase domain: it hydrogen-bonds with the catalytic lysine residue (K1150) and occupies a hydrophobic pocket near the DFG (Asp-Phe-Gly) motif [3] [9]. These interactions stabilize brigatinib in a U-shaped conformation within the ATP-binding site, optimizing binding affinity and kinase selectivity.
The DMPO group conferred distinct physicochemical advantages over conventional inhibitors. It significantly enhanced aqueous solubility and reduced nonspecific protein binding, improving bioavailability while maintaining cellular potency [3] [9]. Structure-activity relationship (SAR) studies demonstrated that replacing the DMPO group with typical halogen atoms or carbon-based substituents reduced ALK inhibition by approximately 7-fold, confirming its indispensable role [3]. This phosphine oxide functionality also contributed to brigatinib's unique selectivity profile, minimizing off-target inhibition of structurally related kinases like insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) despite their high sequence homology with ALK [9].
Brigatinib's binding mode enables effective engagement with resistance mutations. The chlorine atom at the C5 position of the pyrimidine core interacts directly with the gatekeeper residue L1196, counteracting steric hindrance caused by mutations like L1196M [9]. Simultaneously, the DMPO group maintains contact with K1150, even in the presence of mutations that remodel the ATP-binding pocket. This dual mechanism underpins brigatinib's unparalleled activity against diverse ALK resistance mutations, including compound variants that challenge other next-generation inhibitors.
The therapeutic targeting of ALK represents a paradigm shift in precision oncology, driven by the discovery of ALK as an oncogenic driver. ALK was first implicated in cancer in 1994 through the identification of the NPM-ALK fusion in anaplastic large-cell lymphoma (ALCL) [1] [8]. This breakthrough revealed ALK as a receptor tyrosine kinase aberrantly activated by chromosomal rearrangements. The landscape expanded in 2007 with the landmark discovery of the EML4-ALK fusion in NSCLC, present in approximately 3-7% of cases [4] [6]. This fusion results from an inversion on chromosome 2p that juxtaposes the N-terminal portion of EML4 with the intracellular kinase domain of ALK, leading to constitutive kinase activation and oncogenic signaling through MAPK, PI3K/AKT, and JAK-STAT pathways [1] [4].
Crizotinib, a first-in-class ALK/ROS1/MET inhibitor, received accelerated FDA approval in 2011 for ALK-positive NSCLC based on remarkable response rates (~60%) in early-phase trials [4] [6]. However, its clinical utility was limited by acquired resistance (median progression-free survival ~10 months) and poor central nervous system penetration [6]. Resistance mechanisms included secondary ALK mutations (e.g., L1196M, G1269A) in approximately one-third of patients and activation of bypass signaling pathways [9]. These limitations catalyzed the development of next-generation ALK inhibitors with enhanced potency, mutation coverage, and brain penetration.
Table 2: Evolution of ALK-Targeted Therapies in NSCLC
Therapeutic Era | Key Agents | Key Limitations | Advancements with Next-Gen Inhibitors |
---|---|---|---|
First-Generation (2011) | Crizotinib | Limited CNS penetration; susceptibility to gatekeeper mutations (L1196M) | Brigatinib achieves 12-fold higher potency and effective CNS control |
Second-Generation (2014-2017) | Ceritinib, Alectinib | Variable activity against G1202R; compound mutations | Brigatinib inhibits all 17 tested ALK mutants including G1202R |
Third-Generation (2018+) | Lorlatinib, Brigatinib | Emergence of solvent-front mutations | Pan-inhibitor activity; rational sequencing strategies |
Second-generation inhibitors (ceritinib, alectinib) addressed some crizotinib limitations, demonstrating efficacy in crizotinib-resistant disease and improved CNS activity. However, resistance mutations like G1202R (prevalent after ceritinib/alectinib) and compound mutations remained therapeutic challenges [5] [9]. Brigatinib emerged within this context as a rationally designed inhibitor capable of targeting the broadest spectrum of ALK resistance mutations identified at the time, including G1202R [2] [9]. Its clinical development exemplified a mutation-guided design philosophy that has since become standard in overcoming resistance to targeted therapies. Beyond NSCLC, ALK fusions were subsequently identified in diverse malignancies—including inflammatory myofibroblastic tumors (IMT), colorectal cancer, and renal cell carcinoma—supporting a tissue-agnostic role for ALK inhibition [8]. Brigatinib's pan-ALK mutant activity positions it as a versatile therapeutic across these ALK-driven cancers.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7